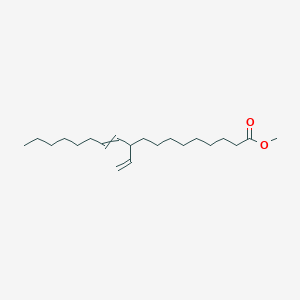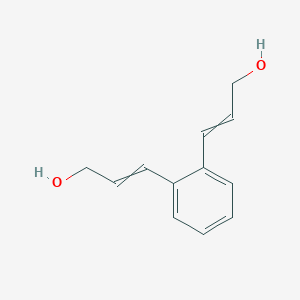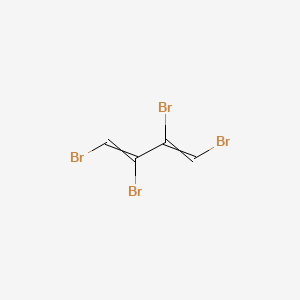
1,3-Butadiene, 1,2,3,4-tetrabromo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Butadiene, 1,2,3,4-tetrabromo- is an organic compound with the molecular formula C4H2Br4 It is a derivative of 1,3-butadiene, where all four hydrogen atoms are replaced by bromine atoms
准备方法
Synthetic Routes and Reaction Conditions
1,3-Butadiene, 1,2,3,4-tetrabromo- can be synthesized through the bromination of 1,3-butadiene. The reaction involves the addition of bromine (Br2) to 1,3-butadiene, resulting in the formation of the tetrabromo derivative. The reaction is typically carried out under controlled conditions to ensure complete bromination and to avoid the formation of side products.
Industrial Production Methods
Industrial production of 1,3-Butadiene, 1,2,3,4-tetrabromo- follows similar synthetic routes but on a larger scale. The process involves the use of bromine and 1,3-butadiene in a controlled environment, often with the aid of catalysts to enhance the reaction rate and yield. The product is then purified through distillation or recrystallization to obtain the desired compound.
化学反应分析
Types of Reactions
1,3-Butadiene, 1,2,3,4-tetrabromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Addition Reactions: The compound can participate in addition reactions with other reagents, leading to the formation of new compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, resulting in the formation of different products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions (OH-), alkoxide ions (RO-), and amines (RNH2).
Catalysts: Catalysts such as palladium or platinum are often used to facilitate addition reactions.
Oxidizing Agents: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used for oxidation reactions.
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives of 1,3-Butadiene, 1,2,3,4-tetrabromo-.
科学研究应用
1,3-Butadiene, 1,2,3,4-tetrabromo- has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1,3-Butadiene, 1,2,3,4-tetrabromo- involves its interaction with various molecular targets and pathways. The bromine atoms in the compound can participate in electrophilic addition reactions, leading to the formation of new chemical bonds. The compound’s reactivity is influenced by the presence of multiple bromine atoms, which can stabilize reaction intermediates and facilitate the formation of specific products.
相似化合物的比较
1,3-Butadiene, 1,2,3,4-tetrabromo- can be compared with other similar compounds, such as:
1,3-Butadiene: The parent compound, which lacks the bromine atoms and has different chemical properties.
1,2-Dibromo-1,3-butadiene: A derivative with only two bromine atoms, which exhibits different reactivity and applications.
1,4-Dibromo-2-butene: Another brominated derivative with distinct chemical behavior.
属性
CAS 编号 |
118686-39-8 |
|---|---|
分子式 |
C4H2Br4 |
分子量 |
369.67 g/mol |
IUPAC 名称 |
1,2,3,4-tetrabromobuta-1,3-diene |
InChI |
InChI=1S/C4H2Br4/c5-1-3(7)4(8)2-6/h1-2H |
InChI 键 |
JKJUVPAAXKZUNJ-UHFFFAOYSA-N |
规范 SMILES |
C(=C(C(=CBr)Br)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


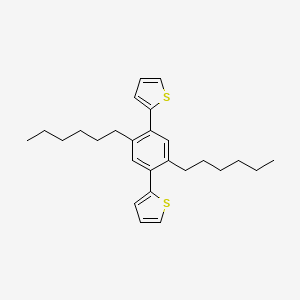

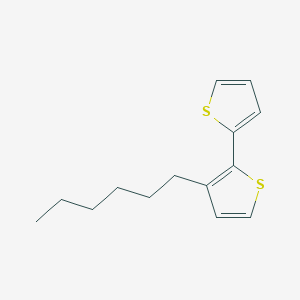
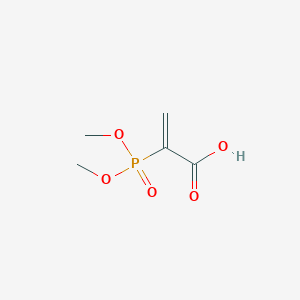
![3-{1,3-Bis[4-(dimethylamino)phenyl]prop-2-en-1-yl}pentane-2,4-dione](/img/structure/B14285233.png)
![Selenazolo[4,5-f]quinolin-2-amine, 4,5-dihydro-](/img/structure/B14285235.png)
![2-[(3,4-Dimethoxyphenyl)methyl]-2-methyl-1,3-dioxolane](/img/structure/B14285241.png)
![6-ethoxy-2-(3-nitrophenyl)-3H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14285247.png)

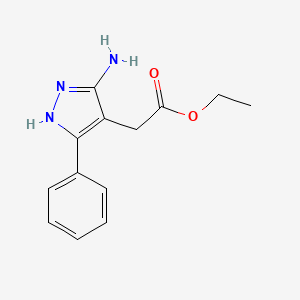
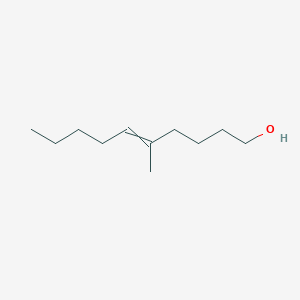
![Bicyclo[2.2.1]heptane, 2,6-bis(isocyanatomethyl)-](/img/structure/B14285280.png)
